molecular formula C11H14BCl2NO2 B1431503 3,4-Dichloropyridine-5-boronic acid pinacol ester CAS No. 1451391-08-4

3,4-Dichloropyridine-5-boronic acid pinacol ester

Cat. No.: B1431503
CAS No.: 1451391-08-4
M. Wt: 274 g/mol
InChI Key: YPRJPTVHFRCJEL-UHFFFAOYSA-N
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Description

3,4-Dichloropyridine-5-boronic acid pinacol ester is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a pyridine ring substituted with dichloro groups and a dioxaborolane moiety. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloropyridine-5-boronic acid pinacol ester typically involves the reaction of 3,4-dichloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloropyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester moiety participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3,4-Dichloropyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-Dichloropyridine-5-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester moiety reacts with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron intermediate, which undergoes transmetallation and reductive elimination to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3,4-Dichloropyridine-5-boronic acid pinacol ester is unique due to the presence of both dichloro substituents and the boronic ester moiety on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(13)9(7)14/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRJPTVHFRCJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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